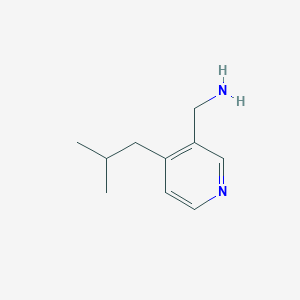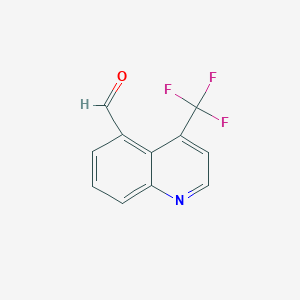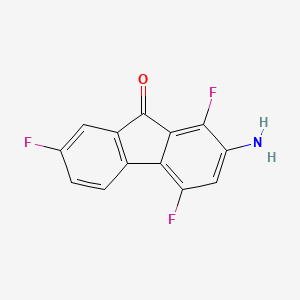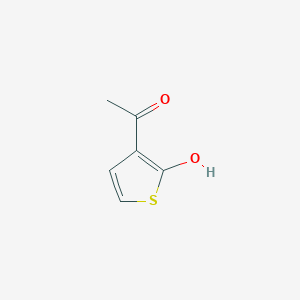
1-(2-Hydroxythiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxythiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxythiophene with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2-hydroxythiophene, acetic anhydride
Conditions: Acidic medium, typically using a catalyst such as sulfuric acid
Products: this compound and acetic acid as a byproduct
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of 1-(2-carboxythiophen-3-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxythiophen-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-bromothiophen-3-yl)ethan-1-one.
Applications De Recherche Scientifique
1-(2-Hydroxythiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxythiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxythiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives:
1-(3-Hydroxythiophen-2-yl)ethan-1-one: Similar structure but different position of the hydroxyl group, leading to different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: Contains additional methyl groups, which can affect its solubility and biological activity.
1-(2-Hydroxyphenyl)ethan-1-one: A phenyl derivative with different aromatic properties compared to thiophene.
Propriétés
Formule moléculaire |
C6H6O2S |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
1-(2-hydroxythiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6O2S/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
Clé InChI |
IWNYNELRRMAKPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
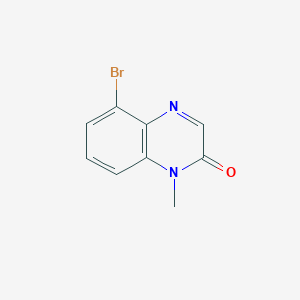
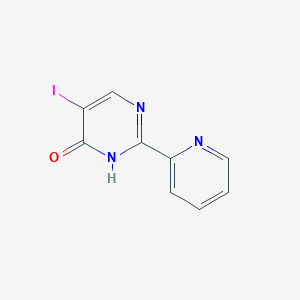
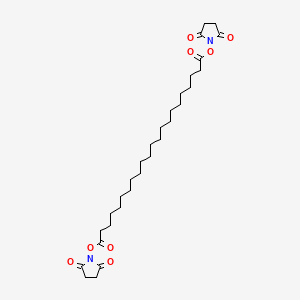
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
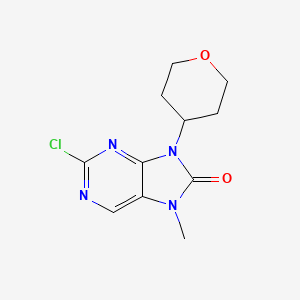
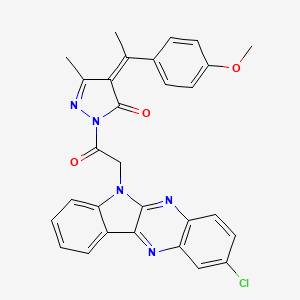
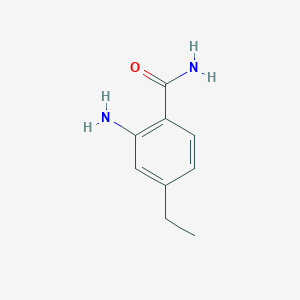
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
